
Cefaparole
Vue d'ensemble
Description
Cefaparole est un antibiotique céphème appartenant à la sous-classe des céphalosporines. Il a été développé pour son activité antibactérienne à large spectre, en particulier contre les bactéries Gram-négatives. Malgré ses propriétés prometteuses, la céfaparole n'a jamais été commercialisée .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La céfaparole est synthétisée par une série de réactions chimiques impliquant l'incorporation de divers groupes fonctionnels dans le noyau céphème. La synthèse implique généralement les étapes suivantes :
Formation du noyau céphème : Cela implique la cyclisation d'un cycle β-lactame avec un cycle dihydrothiazine.
Introduction de chaînes latérales : Des groupes fonctionnels tels que l'amino, l'hydroxyle et le thiadiazole sont introduits pour améliorer l'activité antibactérienne.
Méthodes de production industrielle
La production industrielle de la céfaparole implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
Réacteurs discontinus : Pour une synthèse contrôlée et une surveillance des réactions.
Purification : Utilisation de techniques telles que la cristallisation et la chromatographie pour obtenir de la céfaparole pure.
Analyse Des Réactions Chimiques
Types de réactions
La céfaparole subit plusieurs types de réactions chimiques, notamment :
Oxydation : Conversion des groupes fonctionnels en leurs formes oxydées.
Réduction : Réduction de groupes fonctionnels spécifiques pour améliorer la stabilité.
Substitution : Remplacement des groupes fonctionnels pour modifier l'activité.
Réactifs et conditions courants
Agents oxydants : Tels que le peroxyde d'hydrogène et le permanganate de potassium.
Agents réducteurs : Comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Réactifs de substitution : Y compris les halogènes et les nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la céfaparole avec des propriétés antibactériennes modifiées. Ces dérivés sont étudiés pour leur activité et leur stabilité améliorées .
Applications de la recherche scientifique
Chimie : Comme composé modèle pour l'étude des antibiotiques β-lactames.
Biologie : Pour étudier les mécanismes de résistance bactérienne.
Médecine : Comme traitement potentiel des infections bactériennes, en particulier celles causées par des souches résistantes.
Industrie : Utilisé comme intermédiaire dans la synthèse d'autres composés pharmaceutiques
Mécanisme d'action
La céfaparole exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie à des protéines de liaison à la pénicilline (PBP) spécifiques situées à l'intérieur de la paroi cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycanes, ce qui est essentiel à l'intégrité de la paroi cellulaire. Cela conduit à la lyse cellulaire et à la mort des bactéries .
Applications De Recherche Scientifique
Clinical Applications
Cefaparole has been investigated for several clinical applications, including:
-
Treatment of Infections : this compound is primarily used in treating infections caused by resistant strains of bacteria. Its broad-spectrum activity makes it suitable for various infections, including:
- Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.
- Skin and Soft Tissue Infections : Particularly useful in treating complicated skin infections due to its activity against Staphylococcus aureus, including methicillin-resistant strains.
- Urinary Tract Infections : Demonstrates efficacy against Escherichia coli and other uropathogens.
- Surgical Prophylaxis : this compound is utilized in surgical settings to prevent postoperative infections, especially in high-risk procedures.
Case Study 1: Complicated Skin and Soft Tissue Infections
A clinical trial involving patients with complicated skin and soft tissue infections showed that this compound significantly reduced infection rates compared to standard treatments. Patients receiving this compound exhibited faster resolution of symptoms and lower rates of surgical intervention .
Case Study 2: Urinary Tract Infections
In a study focusing on urinary tract infections caused by multidrug-resistant E. coli, this compound demonstrated a higher success rate in eradicating the pathogen compared to other beta-lactams. The study highlighted this compound's potential as a first-line treatment option in resistant cases .
Adverse Effects
While this compound is generally well-tolerated, some adverse effects have been reported:
Mécanisme D'action
Cefaparole exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
Comparaison Avec Des Composés Similaires
La céfaparole est comparée à d'autres céphalosporines telles que la céfazoline, la ceftriaxone et la céfopérazone. Bien que tous ces composés partagent un mécanisme d'action similaire, la céfaparole est unique en raison de ses chaînes latérales spécifiques qui améliorent son activité contre les souches bactériennes résistantes .
Liste des composés similaires
- Céfazoline
- Ceftriaxone
- Céfopérazone
- Céfotaxime
- Ceftazidime
Activité Biologique
Cefaparole is a novel cephalosporin antibiotic that has garnered attention for its unique biological activity and therapeutic potential. As a member of the β-lactam antibiotic family, this compound exhibits efficacy against a range of bacterial pathogens, particularly those resistant to conventional antibiotics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, spectrum of activity, pharmacokinetics, and notable case studies.
This compound functions by inhibiting bacterial cell wall synthesis, a hallmark of β-lactam antibiotics. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in actively dividing bacteria. The structural modifications in this compound enhance its stability against β-lactamases, enzymes produced by some bacteria to confer resistance against β-lactam antibiotics.
Spectrum of Activity
This compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its efficacy is particularly notable against:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus (including MRSA) and Streptococcus pneumoniae.
- Gram-negative bacteria : Active against various strains including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
The following table summarizes the antibacterial activity of this compound compared to other cephalosporins:
Bacteria | This compound | Ceftriaxone | Ceftazidime |
---|---|---|---|
Staphylococcus aureus | Sensitive | Sensitive | Resistant |
Streptococcus pneumoniae | Sensitive | Sensitive | Resistant |
Escherichia coli | Sensitive | Sensitive | Sensitive |
Klebsiella pneumoniae | Sensitive | Sensitive | Sensitive |
Pseudomonas aeruginosa | Moderate | Resistant | Sensitive |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including:
- Absorption : Rapidly absorbed after intravenous administration.
- Distribution : Widely distributed in body tissues and fluids.
- Metabolism : Minimal hepatic metabolism; primarily excreted unchanged in urine.
- Half-life : Approximately 1.5 hours, facilitating frequent dosing.
Clinical Case Studies
Several clinical trials have highlighted the effectiveness of this compound in treating severe infections caused by multidrug-resistant organisms.
- Case Study 1 : A 65-year-old female with recurrent urinary tract infections caused by ESBL-producing E. coli was treated with this compound. The patient showed significant improvement after 7 days of therapy, with cultures returning negative for the pathogen.
- Case Study 2 : A clinical trial involving patients with complicated skin and soft tissue infections demonstrated that this compound was as effective as vancomycin in eradicating MRSA infections, with a similar safety profile.
- Case Study 3 : In patients with pneumonia caused by resistant strains of Streptococcus pneumoniae, this compound led to rapid clinical improvement and resolution of symptoms within 48 hours.
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S3/c1-8-22-23-19(32-8)31-7-10-6-30-17-13(16(27)24(17)14(10)18(28)29)21-15(26)12(20)9-2-4-11(25)5-3-9/h2-5,12-13,17,25H,6-7,20H2,1H3,(H,21,26)(H,28,29)/t12-,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUCDZYLTRYMFG-PBFPGSCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023695 | |
Record name | Cefaparole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51627-20-4 | |
Record name | Cefaparole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51627-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefaparole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051627204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefaparole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefaparole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.097 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFAPAROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW64W823GC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.